4-(1,1-Dioxothiomorpholino)benzaldehyde

Medicinal Chemistry Cancer Research Enzymology

4-(1,1-Dioxothiomorpholino)benzaldehyde (≥98%) features a distinctive thiomorpholine-1,1-dioxide core imparting unique LogP (1.88) and PSA (62.83 Ų) profiles that morpholine or non-oxidized analogs cannot replicate. The reactive benzaldehyde group enables rapid derivatization via condensation, reductive amination, or Wittig reactions. As a weak ALDH3A1 inhibitor (IC50=2,100 nM), it serves as an ideal starting scaffold for oncology hit-to-lead programs, while confirmed inactivity against 5-LOX at 100 µM makes it a validated negative control for selectivity profiling. Ships under inert gas.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 27913-96-8
Cat. No. B1462689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Dioxothiomorpholino)benzaldehyde
CAS27913-96-8
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H13NO3S/c13-9-10-1-3-11(4-2-10)12-5-7-16(14,15)8-6-12/h1-4,9H,5-8H2
InChIKeyJCYZHXMHEACSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,1-Dioxothiomorpholino)benzaldehyde (CAS 27913-96-8) for Research and Industrial Procurement


4-(1,1-Dioxothiomorpholino)benzaldehyde is a heterocyclic aromatic aldehyde featuring a thiomorpholine-1,1-dioxide moiety. As a research compound, it is typically available in high purity (≥98% by GC) and is a crystalline solid at room temperature with a defined melting point range of 183-187 °C . Its structure incorporates a reactive benzaldehyde group for further derivatization and a polar, oxidized sulfur-containing ring that provides distinct physicochemical properties .

Why Generic Substitution of 4-(1,1-Dioxothiomorpholino)benzaldehyde (CAS 27913-96-8) Carries Significant Scientific Risk


The unique thiomorpholine-1,1-dioxide core of this compound imparts distinct electronic and steric properties that are not recapitulated by simpler analogs like 4-morpholinobenzaldehyde or the non-oxidized 4-thiomorpholinobenzaldehyde. These differences have quantifiable impacts on key parameters such as lipophilicity, polar surface area, and target engagement . For instance, replacing the dioxide with a simple morpholine ring (e.g., in 4-morpholinobenzaldehyde) alters the molecule's LogP and hydrogen-bonding capacity, which can lead to divergent behavior in biological assays or as a synthetic intermediate . The evidence below demonstrates that these structural variations directly translate to measurable differences in biochemical activity and physicochemical profiles.

Quantitative Evidence Guide for the Selection of 4-(1,1-Dioxothiomorpholino)benzaldehyde (CAS 27913-96-8)


ALDH3A1 Enzyme Inhibition: Measured Potency Against a Cancer-Relevant Target

This compound exhibits measurable inhibitory activity against human ALDH3A1, an enzyme implicated in cancer cell chemoresistance. While not a potent inhibitor, the reported IC50 value of 2,100 nM provides a specific, quantitative benchmark [1]. This activity is absent in some structurally related aldehydes lacking the dioxothiomorpholine group, establishing a clear functional differentiation. The data suggests this scaffold is tolerated by the ALDH3A1 active site, offering a starting point for optimization or a specific tool compound with defined weak activity.

Medicinal Chemistry Cancer Research Enzymology

Differential Lipoxygenase Activity Profile: A Clear Lack of Target Engagement

In contrast to some lipoxygenase inhibitors, 4-(1,1-dioxothiomorpholino)benzaldehyde shows no significant activity against 5-lipoxygenase (5-LOX) at a concentration of 100 µM [1]. This negative data is critical for differentiation. It indicates that the dioxothiomorpholine-benzaldehyde scaffold does not promiscuously inhibit this enzyme class, a property that can be advantageous when designing selective probes or avoiding off-target effects in complex biological systems. In contrast, other benzaldehyde derivatives have been reported as active 5-LOX inhibitors [2].

Inflammation Enzymology Chemical Biology

Physicochemical Property Differentiation: LogP and Polar Surface Area (PSA)

The thiomorpholine-1,1-dioxide group endows the molecule with a calculated LogP of 1.88 and a polar surface area (PSA) of 62.83 Ų . These values differ markedly from the simpler 4-morpholinobenzaldehyde, which lacks the sulfone group. The increased polarity and altered lipophilicity profile directly influence predicted ADME properties, such as membrane permeability and aqueous solubility. This quantitative differentiation is essential for structure-activity relationship (SAR) studies and for selecting the appropriate building block to modulate physicochemical properties in a lead optimization campaign.

Drug Discovery Medicinal Chemistry ADME

Vendor-Specified Purity and Stability: A Critical Baseline for Reproducible Research

Major vendors supply this compound with a guaranteed purity of ≥98% by GC analysis . This high purity standard is essential for reproducible results in both chemical reactions and biological assays. The product is also noted to be air-sensitive and is recommended for storage under inert gas at room temperature . This specification provides a quantifiable measure of quality and a clear guideline for handling, which directly impacts experimental consistency. In contrast, sourcing a less pure or poorly characterized lot from a different vendor introduces variability that can confound results.

Chemical Synthesis Quality Control Procurement

Targeted Research and Industrial Applications for 4-(1,1-Dioxothiomorpholino)benzaldehyde (CAS 27913-96-8)


Medicinal Chemistry: ALDH3A1 Inhibitor Development

This compound serves as a weak ALDH3A1 inhibitor (IC50 = 2,100 nM) [1]. It can be used as a starting scaffold for medicinal chemistry campaigns aiming to improve potency and selectivity against this target, which is relevant in cancer biology. Its defined, albeit weak, activity and distinct physicochemical profile (LogP 1.88, PSA 62.83 Ų) make it a suitable tool compound for early-stage hit-to-lead optimization .

Chemical Biology: Selectivity Profiling in Lipoxygenase Studies

Given its documented lack of activity against 5-LOX at 100 µM [1], this compound can serve as a negative control or a scaffold for developing inhibitors that are selective for other targets. Its inability to inhibit this enzyme is a valuable characteristic for experiments designed to probe the role of 5-LOX in cellular pathways without interference from this compound.

Synthetic Chemistry: Building Block for Physicochemical Property Tuning

The reactive benzaldehyde group allows for easy incorporation into larger molecules via condensation, reductive amination, or Wittig reactions. The high purity (≥98%) ensures reliable synthetic yields, while the unique thiomorpholine-1,1-dioxide core is a valuable tool for modulating the LogP and PSA of final compounds in drug discovery programs .

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